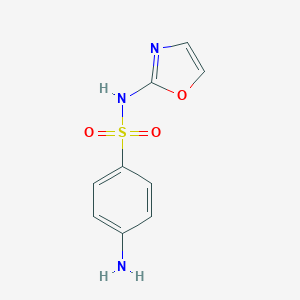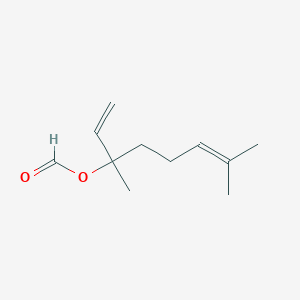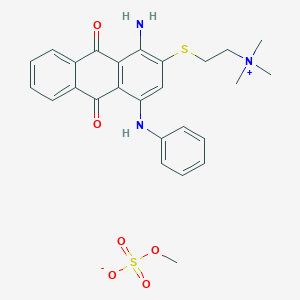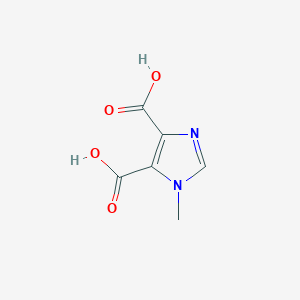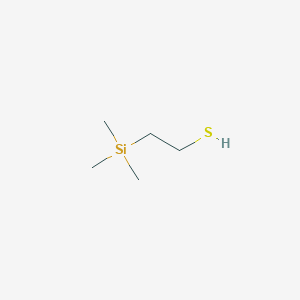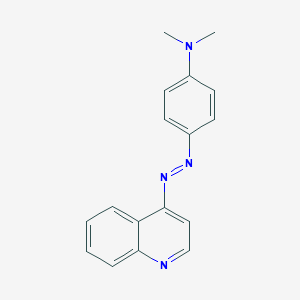
4-((p-(Dimethylamino)phenyl)azo)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((p-(Dimethylamino)phenyl)azo)quinoline, commonly referred to as DPAQ, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label proteins, DNA, and other biomolecules. DPAQ has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and other imaging techniques.
Mechanism Of Action
The mechanism of action of DPAQ involves its ability to bind to biomolecules and emit fluorescence when excited by light. DPAQ contains an azo group, which is responsible for its fluorescence. When DPAQ is excited by light, the azo group undergoes a cis-trans isomerization, resulting in the emission of fluorescence. This allows researchers to visualize the location and movement of biomolecules within cells and tissues.
Biochemical And Physiological Effects
DPAQ has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with the normal function of cells and tissues. However, it is important to note that the use of DPAQ may alter the behavior of biomolecules to which it is bound. This should be taken into consideration when interpreting experimental results.
Advantages And Limitations For Lab Experiments
The use of DPAQ in lab experiments has several advantages. It is a highly sensitive fluorescent dye that allows for the visualization of biomolecules at low concentrations. Additionally, DPAQ is compatible with a wide range of imaging techniques, including fluorescence microscopy and flow cytometry. However, there are also limitations to the use of DPAQ. It may alter the behavior of biomolecules to which it is bound, and it may also be subject to photobleaching, which can limit its usefulness in long-term imaging experiments.
Future Directions
There are several future directions for research involving DPAQ. One area of research is the development of new fluorescent dyes with improved sensitivity and photostability. Additionally, researchers may investigate the use of DPAQ in new applications, such as in vivo imaging and drug delivery. Finally, researchers may investigate the use of DPAQ in combination with other imaging techniques, such as electron microscopy, to gain a more complete understanding of the structure and function of cells and tissues.
Conclusion:
In conclusion, 4-((p-(Dimethylamino)phenyl)azo)quinoline, or DPAQ, is a highly sensitive fluorescent dye that has been widely used in scientific research. It is commonly used to label proteins, DNA, and other biomolecules for visualization using fluorescence microscopy and flow cytometry. DPAQ has minimal biochemical and physiological effects on cells and tissues, but its use may alter the behavior of biomolecules to which it is bound. While there are limitations to the use of DPAQ, there are also many future directions for research involving this highly useful fluorescent dye.
Synthesis Methods
The synthesis of DPAQ involves a multistep process that begins with the reaction of 4-nitroaniline with dimethylformamide dimethyl acetal. This reaction produces 4-(dimethylamino)nitrobenzene, which is then reduced to 4-(dimethylamino)aniline. The next step involves the reaction of 4-(dimethylamino)aniline with 2-chloroquinoline-3-carboxylic acid to produce DPAQ.
Scientific Research Applications
DPAQ has been widely used in scientific research for a variety of applications. It is commonly used as a fluorescent dye to label proteins, DNA, and other biomolecules. This allows researchers to visualize the location and movement of these biomolecules within cells and tissues. DPAQ has also been used in flow cytometry to analyze the expression of cell surface markers and other biomolecules. Additionally, DPAQ has been used in fluorescence microscopy to study the structure and function of cells and tissues.
properties
CAS RN |
17025-30-8 |
|---|---|
Product Name |
4-((p-(Dimethylamino)phenyl)azo)quinoline |
Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-(quinolin-4-yldiazenyl)aniline |
InChI |
InChI=1S/C17H16N4/c1-21(2)14-9-7-13(8-10-14)19-20-17-11-12-18-16-6-4-3-5-15(16)17/h3-12H,1-2H3 |
InChI Key |
KBENBTOTLFPADB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=NC3=CC=CC=C32 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=NC3=CC=CC=C32 |
synonyms |
4-(4-Dimethylaminophenylazo)quinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



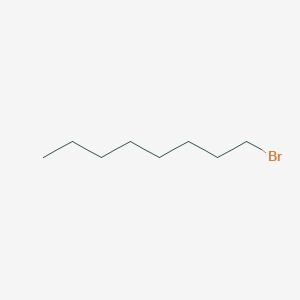
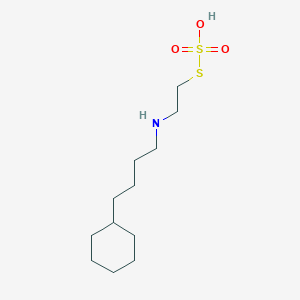
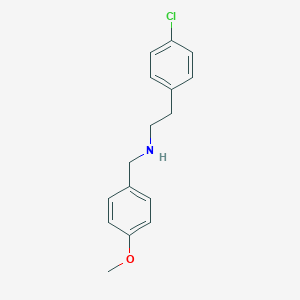
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
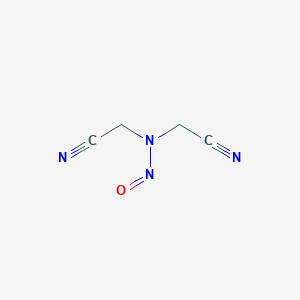
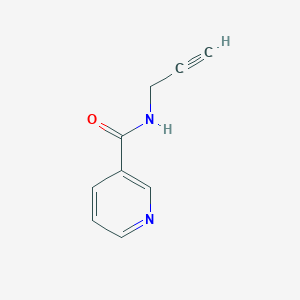
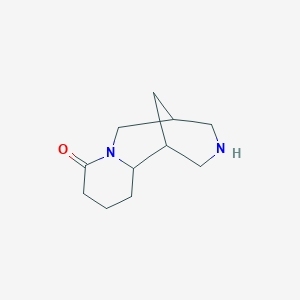
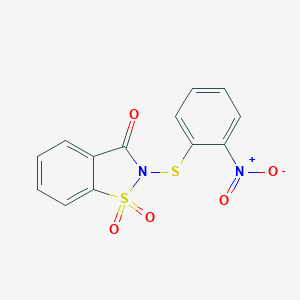
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
